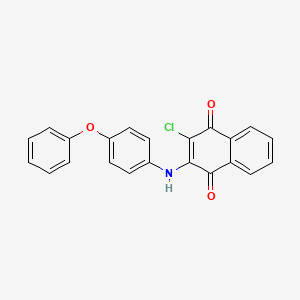

2-Chloro-3-(4-phenoxyanilino)naphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-(4-phenoxyanilino)naphthoquinone, also known by its chemical formula C22H14ClNO3, is a synthetic compound with interesting properties. It belongs to the class of naphthoquinones, which are aromatic compounds containing a naphthalene ring fused with a quinone moiety. This compound exhibits a chlorine substitution at position 2 and a phenoxyanilino group at position 3 on the naphthoquinone core.

Preparation Methods

Synthetic Routes:: The synthetic routes for 2-Chloro-3-(4-phenoxyanilino)naphthoquinone involve the following steps:

Naphthoquinone Synthesis: Start with a suitable precursor (e.g., 2-hydroxy-1,4-naphthoquinone) and chlorinate it selectively at position 2 to obtain the chloronaphthoquinone intermediate.

Amination: Introduce the phenoxyanilino group by reacting the chloronaphthoquinone with aniline derivatives under appropriate conditions.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

Oxidation: 2-Chloro-3-(4-phenoxyanilino)naphthoquinone can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.

Substitution: The chlorine atom at position 2 can be substituted with other functional groups.

Condensation: It can participate in condensation reactions with suitable nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of Lewis acids.

Condensation: Acidic or basic conditions to facilitate condensation reactions.

Major Products:: The major products depend on the specific reaction conditions and the substituents used. These could include derivatives with altered functional groups or modified naphthoquinone structures.

Scientific Research Applications

2-Chloro-3-(4-phenoxyanilino)naphthoquinone finds applications in:

Chemistry: As a synthetic intermediate for other compounds.

Biology: Investigating its effects on cellular processes.

Medicine: Potential use in drug development due to its unique structure.

Industry: In the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, potentially affecting redox processes, enzyme activities, or signaling pathways.

Comparison with Similar Compounds

While 2-Chloro-3-(4-phenoxyanilino)naphthoquinone is unique due to its specific substitution pattern, similar compounds include:

- 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone

- 2-Chloro-3-(3,4-difluoroanilino)naphthoquinone

- 3-Chloro-2-(4-methylanilino)-1,4-naphthoquinone

Biological Activity

2-Chloro-3-(4-phenoxyanilino)naphthoquinone is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthoquinone backbone substituted with a chloro group and a phenoxyaniline moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Naphthoquinones, including derivatives like this compound, have been shown to exhibit various biological activities:

- Cytotoxicity : Many naphthoquinones induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interacting with cellular macromolecules such as DNA and proteins .

- Antimicrobial Activity : Naphthoquinones have demonstrated efficacy against various pathogens, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound can generate ROS, leading to oxidative stress and subsequent cell death in tumor cells .

- DNA Interaction : Naphthoquinones can form adducts with DNA, disrupting replication and transcription processes .

- Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases .

Case Studies and Research Findings

Recent studies have highlighted the potential of naphthoquinone derivatives in cancer therapy:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa (cervical carcinoma) and IGROV-1 (ovarian carcinoma). The IC50 values for these cell lines were reported to be notably low, indicating potent activity .

- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this naphthoquinone derivative resulted in increased early and late apoptotic cell populations compared to untreated controls. This suggests that the compound effectively triggers apoptotic pathways in cancer cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other naphthoquinone derivatives:

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 7.54 | IGROV-1 (Ovarian) | ROS generation, DNA interaction |

| Juglone | 1.39 | KB (Oral Carcinoma) | Apoptosis induction via ROS |

| Lawsone | Varies | Various | Topoisomerase inhibition |

Properties

CAS No. |

487025-33-2 |

|---|---|

Molecular Formula |

C22H14ClNO3 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

2-chloro-3-(4-phenoxyanilino)naphthalene-1,4-dione |

InChI |

InChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H |

InChI Key |

MCAILCSAALHVMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.